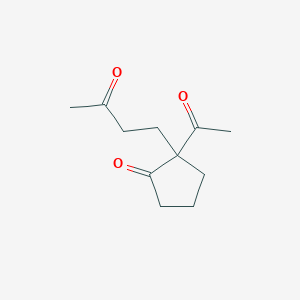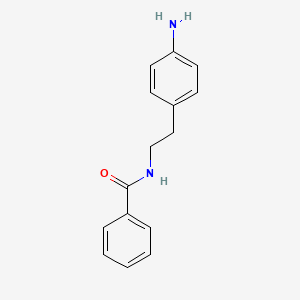
N-(4-Aminophenethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Aminophenethyl)benzamide is an organic compound with the molecular formula C13H14N2O It is a derivative of benzamide, where the amine group is attached to the phenethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4-Aminophenethyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is considered green and eco-friendly, providing high yields and purity.
Industrial Production Methods
In industrial settings, the synthesis of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and solid acid catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Aminophenethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amine group to a nitro group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various halogenating agents and catalysts can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrobenzamides, while reduction can produce different amine derivatives.
Aplicaciones Científicas De Investigación
N-(4-Aminophenethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials.
Mecanismo De Acción
The mechanism of action of N-(4-Aminophenethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms . This makes them potential candidates for the development of anti-inflammatory and anticancer drugs.
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds are known for their quorum sensing inhibitory effects against Pseudomonas aeruginosa.
N-(3-Amino-4-methylphenyl)benzamide: This compound is synthesized using similar methods and has applications in continuous flow processes.
Uniqueness
N-(4-Aminophenethyl)benzamide stands out due to its specific structural properties and potential applications in various fields. Its ability to undergo diverse chemical reactions and its promising biological activities make it a unique compound in the realm of organic chemistry and medicinal research.
Propiedades
Número CAS |
144765-53-7 |
|---|---|
Fórmula molecular |
C15H16N2O |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
N-[2-(4-aminophenyl)ethyl]benzamide |
InChI |
InChI=1S/C15H16N2O/c16-14-8-6-12(7-9-14)10-11-17-15(18)13-4-2-1-3-5-13/h1-9H,10-11,16H2,(H,17,18) |
Clave InChI |
QIZCPTSJPDVGJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine](/img/structure/B12555572.png)
![5-chloro-2-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic Acid](/img/structure/B12555576.png)
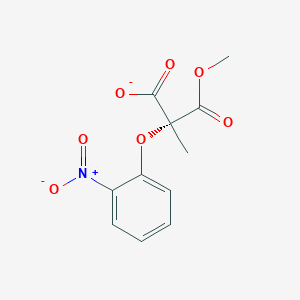
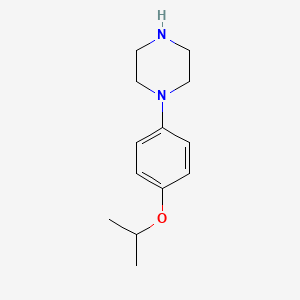
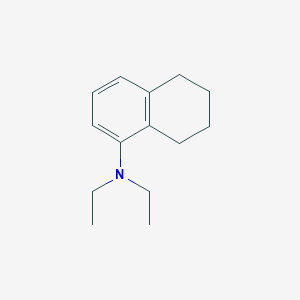
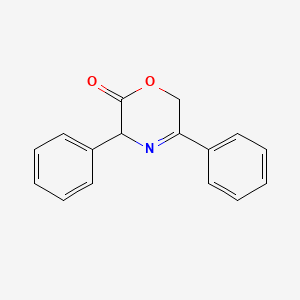
![Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl-](/img/structure/B12555595.png)


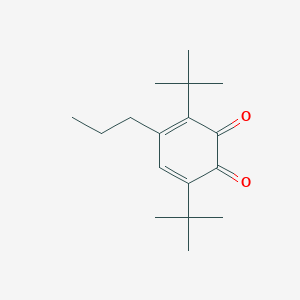
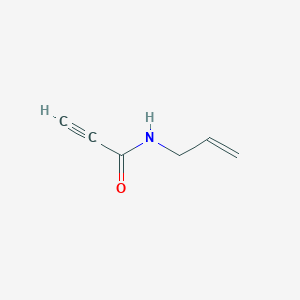
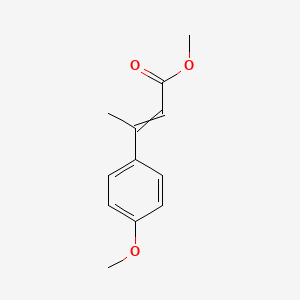
![2,5-Bis[(propan-2-yl)oxy]benzoic acid](/img/structure/B12555649.png)
